

# Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, renowned for its anticholinergic properties. It is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the latter being the pharmacologically active enantiomer.[1] Derived from plants of the Solanaceae family, such as Atropa belladonna, atropine sulfate functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and analytical methodologies pertinent to atropine sulfate, tailored for professionals in research and drug development.

## **Chemical and Physical Properties**

**Atropine sulfate** is a white or almost white crystalline powder or colorless crystals.[4][5] It is known to be efflorescent in dry air and should be protected from light to prevent decomposition. [4]

### **Quantitative Data**

The following tables summarize the key quantitative chemical and physical properties of atropine sulfate.

Table 1: General Chemical Properties of Atropine Sulfate



Property	Value	Reference(s)
Molecular Formula	$(C_{17}H_{23}NO_3)_2\cdot H_2SO_4$ (anhydrous) or $(C_{17}H_{23}NO_3)_2\cdot H_2SO_4\cdot H_2O$ (monohydrate)	[6][7][8]
Molecular Weight	676.82 g/mol (anhydrous), 694.83 g/mol (monohydrate)	[6][7][8]
CAS Number	55-48-1 (anhydrous), 5908-99- 6 (monohydrate)	[6][9]
рКа	~9.4 - 9.9	[2][6]

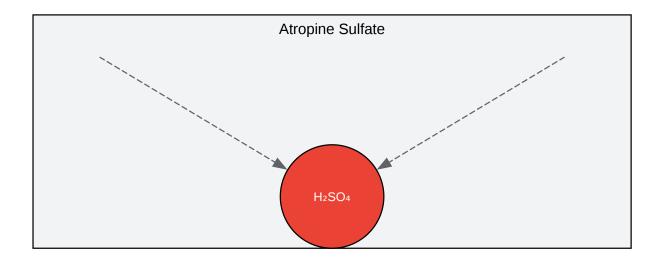
Table 2: Physical Properties of Atropine Sulfate

Property	Value	Reference(s)
Melting Point	189-194 °C (with decomposition)	[4][5]
Solubility	<ul> <li>Very soluble in water- Freely soluble in ethanol- Soluble in glycerin- Practically insoluble in diethyl ether</li> </ul>	[2][4][5]
Appearance	Colorless crystals or white crystalline powder	[4][5]

# **Chemical Structure**

The chemical structure of atropine consists of a tropine base and tropic acid, linked by an ester bond. The sulfate salt is formed by the reaction of two atropine molecules with one molecule of sulfuric acid.





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Caption: Chemical structure of Atropine Sulfate.

## **Crystal Structure**

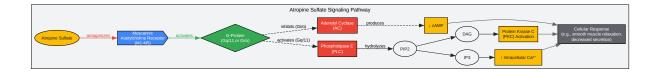
The crystal structure of **atropine sulfate** monohydrate has been determined using X-ray powder diffraction. It crystallizes in the monoclinic space group P21/n.[10][11] The structure is characterized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion.[10][11] The hydroxyl groups of the atropine molecules also participate in hydrogen bonding with the sulfate anion.[10]

## **Mechanism of Action and Signaling Pathway**

Atropine sulfate exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][12] It blocks the effects of acetylcholine and other choline esters at these receptors.[6] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors.[13] Atropine is non-selective and blocks these receptors at various locations, including the central nervous system and peripherally at postganglionic parasympathetic neuroeffector junctions.[2][12]

The binding of atropine to muscarinic receptors inhibits the parasympathetic nervous system, leading to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, and sweat), relaxation of smooth muscles, and dilation of the pupils (mydriasis).[3][13]





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Caption: Atropine sulfate's antagonism of muscarinic receptors.

# **Experimental Protocols**Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of an **atropine sulfate** sample by comparing its infrared spectrum with that of a reference standard.

### Methodology:

- Sample Preparation: Prepare a potassium bromide (KBr) disc of the **atropine sulfate** sample. Mix a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the IR spectrum of the KBr disc from approximately 4000 to 400 cm<sup>-1</sup>.
- Analysis: Compare the absorption maxima in the spectrum of the sample with those of a
  USP Atropine Sulfate Reference Standard recorded under the same conditions. The
  spectra should exhibit major absorption bands at the same wavenumbers.



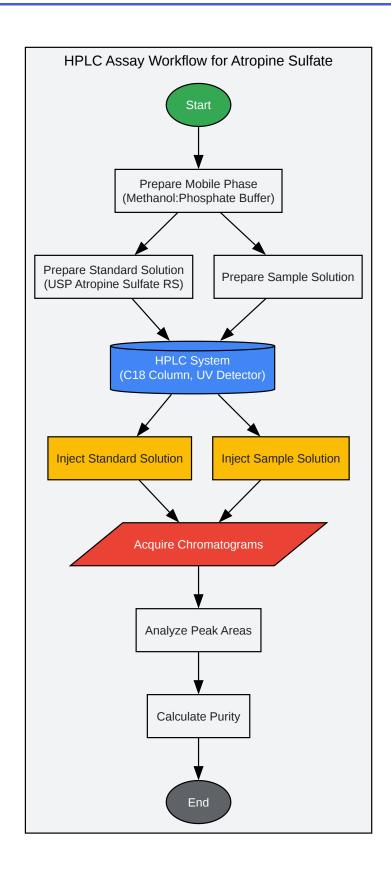
# Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of atropine sulfate in a sample.

### Methodology:

- Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.
- Chromatographic Conditions:
  - Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
  - Mobile Phase: A mixture of methanol and a 5 mmol potassium dihydrogen phosphate buffer (50:50, v/v). The pH is typically left unadjusted.
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 264 nm.
  - Injection Volume: 20 μL.
- Standard Solution Preparation: Prepare a standard solution of USP Atropine Sulfate
   Reference Standard of a known concentration in the mobile phase.
- Sample Solution Preparation: Prepare a sample solution of atropine sulfate of a known concentration in the mobile phase.
- Procedure:
  - Inject the standard solution and record the peak area.
  - Inject the sample solution and record the peak area.
  - Calculate the percentage of atropine sulfate in the sample by comparing the peak area of the sample to the peak area of the standard.





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Caption: A typical workflow for the HPLC assay of **Atropine Sulfate**.



## Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structural aspects of **atropine sulfate**. The tabulated quantitative data offers a quick reference for researchers, while the outlined experimental protocols for IR and HPLC provide a foundation for analytical testing. The visualization of the chemical structure and its mechanism of action through the muscarinic signaling pathway aims to facilitate a deeper understanding for professionals in drug development. A thorough comprehension of these fundamental characteristics is crucial for the effective and safe utilization of **atropine sulfate** in both research and clinical applications.

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